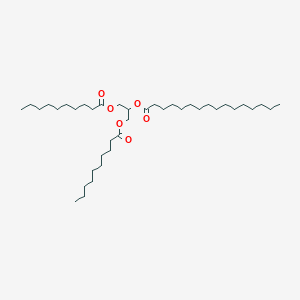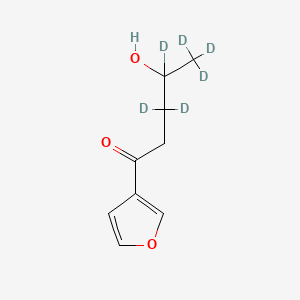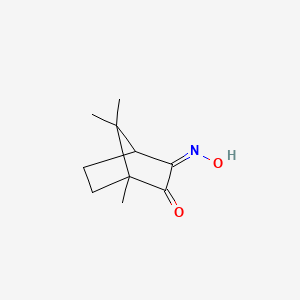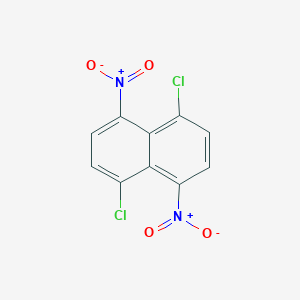![molecular formula C22H46O4Si B13407036 2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate CAS No. 91404-19-2](/img/structure/B13407036.png)
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate is a chemical compound that belongs to the class of silyl ethers. It is characterized by the presence of a trimethylsilyl group attached to a hydroxypropyl chain, which is further esterified with hexadecanoic acid (palmitic acid). This compound is known for its unique properties, including increased volatility and stability, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate typically involves the reaction of hexadecanoic acid with 2,3-dihydroxypropyl trimethylsilyl ether. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new silyl ethers or other substituted derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of lipid metabolism and as a model compound for studying esterification processes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions. The hydroxypropyl chain allows for interactions with biological molecules, facilitating its use in biochemical studies and drug delivery applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester
- 1-Monopalmitin trimethylsilyl ether
- 1-Monopalmitoylglycerol trimethylsilyl ether
Uniqueness
2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate is unique due to its specific combination of a hydroxypropyl chain and a trimethylsilyl group, which imparts distinct properties such as increased volatility and stability. This makes it particularly useful in applications where these characteristics are desired, such as in gas chromatography and mass spectrometry analyses.
Propriétés
Numéro CAS |
91404-19-2 |
|---|---|
Formule moléculaire |
C22H46O4Si |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(2-hydroxy-3-trimethylsilyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C22H46O4Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-19-21(23)20-26-27(2,3)4/h21,23H,5-20H2,1-4H3 |
Clé InChI |
HFIPNVZGKISZTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)


![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)



![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)


![4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
![Benzo[c]phenanthren-5-ylboronic acid](/img/structure/B13407031.png)
